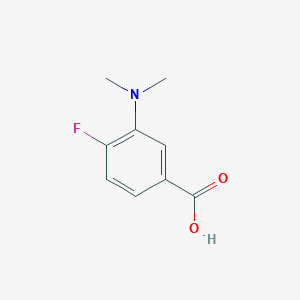
3-(Dimethylamino)-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzoic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom and the dimethylamino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-4-fluorobenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)benzoic acid: Lacks the fluorine atom, which affects its chemical properties and reactivity.
4-Fluorobenzoic acid: Does not have the dimethylamino group, resulting in different biological activities and applications.
3-(Dimethylamino)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
3-(Dimethylamino)-4-fluorobenzoic acid is unique due to the presence of both the dimethylamino group and the fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group contributes to its biological activity .
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
3-(dimethylamino)-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
JIBAACBELSMOAD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


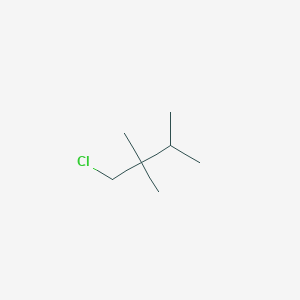
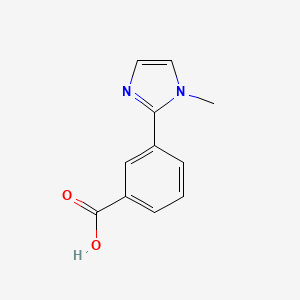
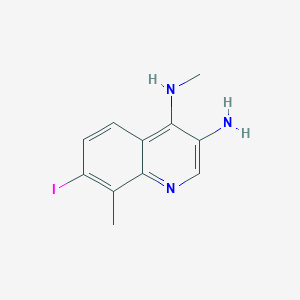
![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)


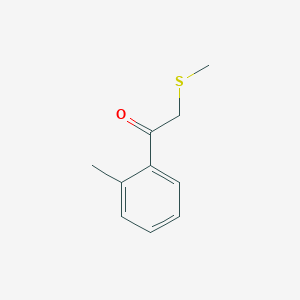
![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
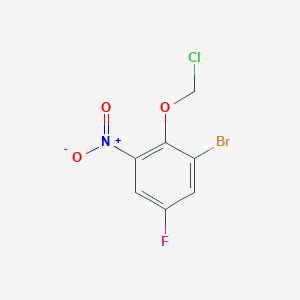
![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)

![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)

